molecular formula C9H9N3 B2526301 5-(1H-imidazol-1-yl)-2-methylpyridine CAS No. 1376219-87-2

5-(1H-imidazol-1-yl)-2-methylpyridine

Cat. No. B2526301
CAS RN: 1376219-87-2
M. Wt: 159.192
InChI Key: WVRGRAUQQFMCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-imidazol-1-yl)-2-methylpyridine is an organic compound with the chemical formula C9H10N3. It is also known as IMMP and is a heterocyclic compound containing both imidazole and pyridine rings. This compound has been studied extensively due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-1-yl)-2-methylpyridine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the activity of enzymes involved in DNA synthesis and repair. Additionally, it has been suggested that its antibacterial and antifungal activity may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 5-(1H-imidazol-1-yl)-2-methylpyridine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. In terms of antibacterial and antifungal activity, it has been shown to disrupt the cell membrane of microorganisms, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1H-imidazol-1-yl)-2-methylpyridine in lab experiments is its potential for use as an anticancer drug. Additionally, its antibacterial and antifungal activity make it a potential candidate for use in the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential for toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for research on 5-(1H-imidazol-1-yl)-2-methylpyridine. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to investigate its potential for use in combination with other drugs in cancer treatment. Finally, research is needed to investigate the potential for using this compound as a lead compound in the development of new antibiotics.

Synthesis Methods

There are several methods for synthesizing 5-(1H-imidazol-1-yl)-2-methylpyridine, including the reaction of 2-methylpyridine with imidazole in the presence of a catalyst, such as zinc chloride or copper sulfate. Another method involves the reaction of 2-methylpyridine with imidazole in the presence of a base, such as sodium hydroxide, followed by purification through column chromatography.

Scientific Research Applications

The compound 5-(1H-imidazol-1-yl)-2-methylpyridine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

5-imidazol-1-yl-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-2-3-9(6-11-8)12-5-4-10-7-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRGRAUQQFMCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-imidazol-1-yl)-2-methylpyridine

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